[1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol
Overview
Description
[1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol typically involves multi-step reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperidine and triazole moieties. Common synthetic methodologies include:
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyridine core.
Intramolecular Cyclizations: These reactions help in forming the bicyclic structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
[1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Containing Compounds: These compounds also feature the triazole moiety and are known for their diverse chemical and biological properties.
Uniqueness
The uniqueness of [1-[[1-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[[1-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c1-13-17(25-9-15(19)4-5-18(25)20-13)11-23-6-2-3-14(7-23)8-24-10-16(12-26)21-22-24/h4-5,9-10,14,26H,2-3,6-8,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFISXPQRTPUTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)CN3CCCC(C3)CN4C=C(N=N4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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